6,7-Dehydro Gliclazide, also known as Gliclazide BP Impurity E, is a chemical compound related to Gliclazide, a medication commonly used to manage type 2 diabetes. This compound is classified as an impurity of Gliclazide and is primarily utilized in analytical and quality control applications within pharmaceutical development. Its chemical structure is characterized by the presence of a sulfonylurea moiety, which is essential for its biological activity.
6,7-Dehydro Gliclazide is derived from Gliclazide, which belongs to the class of drugs known as sulfonylureas. These drugs work by stimulating insulin secretion from pancreatic beta cells. The compound can be sourced from various suppliers specializing in pharmaceutical intermediates and impurities, such as BOC Sciences and SynZeal .
The synthesis of 6,7-Dehydro Gliclazide typically involves chemical modifications of Gliclazide itself. Various synthetic routes have been explored, including:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
The molecular formula for 6,7-Dehydro Gliclazide is CHNOS. The structure features a sulfonyl group attached to a urea moiety, with a tetrahydrocyclopenta[c]pyrrole ring system that contributes to its pharmacological properties.
6,7-Dehydro Gliclazide can participate in various chemical reactions typical for sulfonylureas, including:
The stability of 6,7-Dehydro Gliclazide under different pH conditions has been studied to understand its reactivity profile better. Such studies are crucial for developing stable formulations for pharmaceutical use.
The mechanism by which 6,7-Dehydro Gliclazide exerts its effects is closely related to that of Gliclazide. It primarily functions by:
Research indicates that compounds like 6,7-Dehydro Gliclazide may have varying potencies compared to their parent drug, influencing their therapeutic efficacy .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often conducted to assess stability under various conditions .
6,7-Dehydro Gliclazide serves primarily in scientific research and pharmaceutical development contexts:
6,7-Dehydro Gliclazide is characterized by a specific dehydrogenation in the hexahydrocyclopentapyrrolidine (azepine) ring of the parent gliclazide structure. This modification introduces a double bond between carbons 6 and 7, converting the saturated bicyclic system into a partially unsaturated framework. The stereochemistry of the fused ring system is retained as rel-(3aR,6aS), indicating a relative configuration at these chiral centers [1] [7].
The systematic IUPAC name is rel-4-methyl-N-(((3aR,6aS)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide. This nomenclature precisely defines:
O=C(NN1C[C@@H]2CC=C[C@@H]2C1)NS(=O)(=O)C3=CC=C(C)C=C3
) explicitly encodes the double bond (C=C
), chiral centers (@@
), and sulfonylurea linkage [1] [7]. 6,7-Dehydro Gliclazide possesses the molecular formula C₁₅H₁₉N₃O₃S, with a molecular weight of 321.39 g/mol [1] [2] [3]. Key physicochemical parameters are summarized below:
Table 1: Physicochemical Properties of 6,7-Dehydro Gliclazide
Property | Value | Conditions/Remarks |
---|---|---|
Molecular Weight | 321.39 g/mol | - |
Density | 1.38 ± 0.1 g/cm³ | Predicted value [1] [2] |
Solubility in Water | Slightly soluble | Approx. <1 mg/mL [1] [2] |
Solubility in Organic Solvents | Highly soluble | Ethanol, DMSO, DMF [1] [3] |
Hydrogen Bond Donors | 2 (urea -NH) | Calculated [7] |
Hydrogen Bond Acceptors | 4 (carbonyl O, sulfonyl O) | Calculated [7] |
XLogP3 | 2.6 | Indicating moderate lipophilicity [7] |
The compound’s low aqueous solubility aligns with its role as a hydrophobic impurity/metabolite. Its solubility profile favors organic solvents, facilitating analytical handling in methanol-DMSO mixtures as commonly employed in chromatography [3]. The predicted density reflects close molecular packing despite the unsaturated core.
The structural divergence between 6,7-Dehydro Gliclazide and gliclazide centers on the saturation state of the azepine ring:
Table 2: Structural and Property Comparison with Gliclazide
Characteristic | 6,7-Dehydro Gliclazide | Gliclazide |
---|---|---|
Core Ring Structure | Unsaturated (6,7-double bond) | Fully saturated hexahydro ring [7] |
Molecular Formula | C₁₅H₁₉N₃O₃S | C₁₅H₂₁N₃O₃S [4] |
Molecular Weight | 321.39 g/mol | 323.41 g/mol [3] [8] |
Key Functional Groups | Identical sulfonylurea moiety | Identical sulfonylurea moiety |
Hydrogen Bonding | H-donors: 2; H-acceptors: 4 [7] | H-donors: 2; H-acceptors: 4 |
XLogP3 | 2.6 [7] | ~2.4 (calculated) |
The dehydrogenation reduces the hydrogen count by two, marginally decreasing the molecular weight (Δ = -2.02 g/mol) and increasing lipophilicity (higher XLogP3). This enhanced hydrophobicity likely alters pharmacokinetic behavior compared to gliclazide. Crucially, the unsaturated ring creates a reactive site amenable to electrophilic additions or further oxidation, which is absent in the parent drug [1] [7]. While both molecules share the sulfonylurea pharmacophore essential for pancreatic K⁺-ATPase binding, the modified ring conformation in 6,7-Dehydro Gliclazide may perturb its interaction with metabolic enzymes or transporters [4].
6,7-Dehydro Gliclazide exhibits conditional stability influenced by pH, temperature, and light:
Table 3: Stability Profile of 6,7-Dehydro Gliclazide
Factor | Stability Response | Experimental Conditions |
---|---|---|
Ambient Temperature | Stable | 25°C; neutral pH [1] [5] |
Acidic pH | Degradation observed | pH <7; mechanism undefined [1] |
Light Exposure | Stable under normal conditions | No special protection required [1] |
Long-Term Storage | Recommended 2–8°C | As per supplier specifications [3] |
The compound demonstrates robust stability at neutral pH and room temperature during routine handling. However, it displays heightened sensitivity to acidic environments, potentially due to protonation-induced ring opening or sulfonylurea hydrolysis [1] [5]. No significant degradation occurs under standard laboratory lighting, eliminating the need for amberized containers. For long-term storage (>1 month), refrigeration at 2–8°C is advised to prevent potential oxidative or hydrolytic reactions [3]. This stability profile necessitates pH-controlled matrices during formulation analyses where this impurity is quantified.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3